N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Description
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a combination of triazole, furan, and piperazine moieties
Properties
IUPAC Name |
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-17(2,3)23-14(19-12-20-23)11-18-16(25)22-8-6-21(7-9-22)15(24)13-5-4-10-26-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHLIAGPBWZJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CNC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions on the piperazine ring can introduce various alkyl or aryl groups .
Scientific Research Applications
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s triazole and piperazine moieties are of interest for developing new bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic reactions, while the piperazine ring can interact with biological receptors, modulating their activity. The furan ring can participate in electron transfer processes, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(benzoyl)piperazine-1-carboxamide
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(thiophen-2-carbonyl)piperazine-1-carboxamide
- N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(pyridin-2-carbonyl)piperazine-1-carboxamide
Uniqueness
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .
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